3-(3-Fluorophenyl)-1-methyl-1H-pyrazole
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Overview
Description
3-(3-Fluorophenyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms The presence of a fluorophenyl group at the third position and a methyl group at the first position of the pyrazole ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form 3-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole compound. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-(3-Fluorophenyl)-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biological assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrazole ring provides structural stability. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Another compound with a fluorophenyl group, used for its antibacterial properties.
3-Fluorophenmetrazine: A synthetic cathinone with psychoactive properties.
Uniqueness
3-(3-Fluorophenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both a fluorophenyl and a methyl group enhances its versatility in various applications compared to other similar compounds.
Properties
Molecular Formula |
C10H9FN2 |
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Molecular Weight |
176.19 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H9FN2/c1-13-6-5-10(12-13)8-3-2-4-9(11)7-8/h2-7H,1H3 |
InChI Key |
OXVXZGZHQOXHFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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